molecular formula C12H15BrO B13454787 2-(3-Bromophenyl)-2-cyclobutylethan-1-ol

2-(3-Bromophenyl)-2-cyclobutylethan-1-ol

Cat. No.: B13454787
M. Wt: 255.15 g/mol
InChI Key: ZFABSUCOGIQVCX-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-cyclobutylethan-1-ol is a versatile chemical intermediate prized in medicinal chemistry and drug discovery research. The compound features a 3-bromophenyl moiety, a common pharmacophore in active pharmaceutical ingredients, linked to a cyclobutyl-ethanol scaffold. This structure is highly valuable for the synthesis of more complex molecules, particularly in the development of targeted therapies. The bromine substituent serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are pivotal for creating compound libraries for biological screening . The cyclobutane ring contributes to the three-dimensionality of the molecule and can favorably influence its metabolic stability and binding affinity, making it a useful structural element in the design of novel active compounds . While the specific biological profile of this compound is an area of ongoing investigation, its structural features are consistent with those found in compounds under research for various therapeutic areas . This reagent is intended for use as a building block in organic synthesis and pharmaceutical R&D. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound using appropriate safety precautions under a laboratory fume hood.

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

2-(3-bromophenyl)-2-cyclobutylethanol

InChI

InChI=1S/C12H15BrO/c13-11-6-2-5-10(7-11)12(8-14)9-3-1-4-9/h2,5-7,9,12,14H,1,3-4,8H2

InChI Key

ZFABSUCOGIQVCX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(CO)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Method A: Photochemical [2+2] Cycloaddition

  • Procedure:

    • An aryl-substituted alkene, such as 3-bromophenyl derivatives, undergoes irradiation with UV light in the presence of a suitable photocatalyst or directly under UV exposure.
    • The reaction facilitates a [2+2] cycloaddition between the phenyl-substituted alkene and a suitable alkene or alkyne, forming the cyclobutane core with the phenyl group attached.
    • Post-cycloaddition, functionalization steps introduce the hydroxyl group at the desired position.
  • Research Reference:

    • Similar methodologies are discussed in literature involving photochemically induced cyclobutane synthesis, which can be adapted for substituted phenyl groups (see).

Functionalization of the Cyclobutane Core to Introduce the Ethanol Moiety

Once the cyclobutane ring bearing the phenyl substituent is formed, the next step involves introducing the ethanol group at the appropriate position:

Method B: Nucleophilic Addition to Cyclobutanones or Ketones

  • Procedure:

    • Synthesize a cyclobutanone intermediate bearing the phenyl substituent.
    • Perform nucleophilic addition of a suitable reagent, such as Grignard reagents or organolithium compounds, to introduce the side chain.
    • Oxidation or reduction steps then convert the intermediate to the corresponding alcohol, yielding the ethan-1-ol derivative.
  • Research Reference:

    • Similar strategies are detailed in cyclobutanone functionalization literature, where nucleophilic addition and subsequent oxidation are standard steps (see).

Preparation of the 3-Bromophenyl Group

The 3-bromophenyl group can be introduced via halogenation of phenyl rings or through cross-coupling reactions:

Method C: Aromatic Substitution or Cross-Coupling

  • Procedure:

    • Starting with 3-bromophenyl precursors, such as 3-bromobenzene derivatives, undergo Suzuki-Miyaura coupling with cyclobutane-based boronic acids or esters.
    • This step attaches the bromophenyl group to the cyclobutane core.
  • Research Reference:

    • Cross-coupling reactions are extensively documented for phenyl substitutions on cyclobutane frameworks (see).

Summary of Reaction Conditions and Reagents

Step Method Reagents & Conditions Reference/Notes
Cyclobutane formation Photochemical [2+2] cycloaddition UV light, photocatalyst Adapted from
Functionalization Nucleophilic addition to cyclobutanone Grignard reagents, oxidation agents Similar to
Aromatic substitution Suzuki-Miyaura coupling 3-bromophenyl boronic acid, Pd catalyst Standard cross-coupling

Additional Considerations and Variations

  • Radical-mediated cyclization : Some routes involve radical cyclization of halogenated precursors under radical initiators.
  • Metal-catalyzed cycloadditions : Transition metal catalysts like palladium or nickel can facilitate coupling of phenyl derivatives with cyclobutane precursors.
  • Protecting groups : Functional groups on the phenyl ring may require protection/deprotection steps to prevent side reactions.

Research Findings and Data Integration

The synthesis of related cyclobutane derivatives demonstrates the versatility of cycloaddition, nucleophilic addition, and cross-coupling strategies. For instance, the synthesis of cyclobutanone derivatives via Pd-catalyzed reactions (see) highlights the potential for constructing complex cyclobutane frameworks with substituents like 3-bromophenyl groups.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-cyclobutylethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium cyanide

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(3-Bromophenyl)-2-cyclobutylethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-cyclobutylethan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the cyclobutyl ring provides structural stability. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Structural Isomerism: 3-Bromo vs. 4-Bromo Substitution

The positional isomer 2-(4-bromophenyl)-2-cyclobutylethan-1-ol (CAS: 1537954-89-4) shares the same cyclobutyl-alcohol backbone but substitutes bromine at the phenyl ring’s para-position. Key differences include:

  • Molecular Formula : C₁₁H₁₁BrO (MW: 239.11 g/mol) .

Halogen Variation: Bromine vs. Chlorine

1-(3-Chlorophenyl)-2-phenylethan-1-ol (CAS: 20498-65-1) replaces bromine with chlorine and substitutes the cyclobutyl group with a phenyl ring:

  • Molecular Formula : C₁₄H₁₃ClO (MW: 224.71 g/mol) .
  • Impact : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and polarizability, affecting solubility and reaction kinetics.

Substituent Variation: Cyclobutyl vs. Benzylamino

2-(Benzylamino)-2-cyclobutylethan-1-ol (American Elements) introduces a benzylamino group (-NH-CH₂-C₆H₅) instead of the bromophenyl moiety:

  • Functional Groups: The amino group enables hydrogen bonding, enhancing solubility in polar solvents .
  • Applications : Likely used in pharmaceutical synthesis due to its amine functionality.

Backbone Variation: Ethanol vs. Cyclopentanol

2-(3-Bromophenoxy)cyclopentan-1-ol (CAS: 1184626-99-0) features a cyclopentanol backbone and a bromophenoxy ether linkage:

  • Molecular Formula : C₁₁H₁₃BrO₂ (MW: 257.12 g/mol) .
  • Structural Impact: The ether group increases hydrophobicity, while the cyclopentanol ring imposes distinct conformational constraints compared to the cyclobutyl-ethanol framework.

Simplified Brominated Alcohols

3-Bromo-2-methylpropan-1-ol (CAS: 40145-08-2) exemplifies a simpler brominated alcohol:

  • Molecular Formula : C₄H₉OBr (MW: 153.02 g/mol) .
  • Comparison : The absence of aromatic or cyclic groups reduces steric hindrance, making it more reactive in nucleophilic substitutions.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Features Source
2-(3-Bromophenyl)-2-cyclobutylethan-1-ol C₉H₆BrNO* 224.06 36963-50-5 3-bromophenyl, cyclobutyl, alcohol
2-(4-Bromophenyl)-2-cyclobutylethan-1-ol C₁₁H₁₁BrO 239.11 1537954-89-4 4-bromophenyl, cyclobutyl, alcohol
2-(Benzylamino)-2-cyclobutylethan-1-ol Not provided Not provided N/A Benzylamino, cyclobutyl, alcohol
1-(3-Chlorophenyl)-2-phenylethan-1-ol C₁₄H₁₃ClO 224.71 20498-65-1 3-chlorophenyl, phenyl, alcohol
2-(3-Bromophenoxy)cyclopentan-1-ol C₁₁H₁₃BrO₂ 257.12 1184626-99-0 3-bromophenoxy, cyclopentanol
3-Bromo-2-methylpropan-1-ol C₄H₉OBr 153.02 40145-08-2 Bromo, methyl branch, alcohol

*Note: Discrepancy exists between the reported molecular formula (C₉H₆BrNO) and the compound name, which lacks nitrogen.

Key Research Findings and Implications

  • Halogen-Dependent Reactivity : Bromine’s strong electron-withdrawing nature enhances electrophilic aromatic substitution feasibility in the 3-bromophenyl derivative compared to its chloro analog .
  • Solubility Trends: Amino-substituted derivatives (e.g., 2-(benzylamino)-2-cyclobutylethan-1-ol) exhibit higher polarity, suggesting improved aqueous solubility over purely aromatic analogs .

Biological Activity

2-(3-Bromophenyl)-2-cyclobutylethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the bromophenyl moiety and the cyclobutyl structure suggests unique interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H15_{15}BrO
  • SMILES : C1CC(C1)C(CO)C2=CC=CC=C2Br
  • InChIKey : ZPSVJWVKMSMYCM-UHFFFAOYSA-N

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+255.03790146.8
[M+Na]+277.01984146.1
[M+NH4]+272.06444148.8
[M+K]+292.99378147.3
[M-H]-253.02334146.3

The biological activity of this compound likely involves its interaction with specific receptors and enzymes within biological systems. The bromophenyl group may enhance binding affinity to certain targets, potentially leading to inhibition or modulation of enzymatic activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Effects : Preliminary studies suggest potential antibacterial properties, which warrant further investigation into its efficacy against specific pathogens.
  • Anti-inflammatory Properties : The compound may influence inflammatory pathways, making it a candidate for treating inflammatory conditions.
  • Cytotoxicity Against Cancer Cells : Initial data indicate that this compound could exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • In a study evaluating the antimicrobial properties of structurally related compounds, it was found that brominated derivatives displayed significant activity against Gram-positive and Gram-negative bacteria.
    • The mechanism of action was hypothesized to involve disruption of bacterial cell membranes, although specific studies on this compound are still needed.
  • Anti-inflammatory Studies :
    • Research on similar cyclobutyl compounds has shown inhibition of pro-inflammatory cytokines in vitro, indicating that further studies on this compound could reveal similar effects.
    • Animal models have demonstrated reduced inflammation markers following treatment with related compounds.
  • Cytotoxicity Assays :
    • A recent study assessed the cytotoxic effects of various bromophenyl derivatives on human cancer cell lines, revealing that some compounds induced apoptosis through mitochondrial pathways.
    • The specific role of the cyclobutyl group in enhancing cytotoxicity remains an area for further exploration.

Q & A

Q. Q1. What are the common synthetic routes for 2-(3-Bromophenyl)-2-cyclobutylethan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclobutane ring formation followed by bromophenyl group introduction. A representative approach includes:

Cyclobutane Precursor : Use cyclobutylmagnesium bromide to react with 3-bromophenyl aldehyde via Grignard addition .

Reduction : Subsequent reduction of the intermediate ketone (e.g., using NaBH₄ or LiAlH₄) yields the alcohol.

Optimization : Yield improvements (≥75%) require strict anhydrous conditions and low temperatures (−20°C to 0°C) to suppress side reactions like over-reduction or cyclobutane ring strain-induced decomposition .

Q. Q2. How is the molecular structure of this compound validated experimentally?

Methodological Answer: Structural confirmation combines:

NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 1.8–2.2 ppm (cyclobutane CH₂), δ 4.6 ppm (OH), and δ 7.2–7.5 ppm (bromophenyl protons) .
  • ¹³C NMR : Cyclobutane carbons (25–35 ppm) and bromophenyl C-Br (120 ppm) .

X-ray Crystallography : SHELXL refinement () resolves steric strain in the cyclobutane-phenyl junction, showing dihedral angles of 45–50° .

Advanced Research Questions

Q. Q3. How can computational modeling predict regioselective functionalization of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify reactive sites:

Electrophilic Substitution : The bromophenyl group directs incoming electrophiles to the meta position (lowest activation energy: 15–20 kcal/mol).

Cyclobutane Reactivity : Ring strain (≈26 kcal/mol) increases susceptibility to ring-opening under acidic conditions (e.g., H₂SO₄) .

Validation : Compare computed IR spectra (C-Br stretch: 550–600 cm⁻¹) with experimental data to confirm accuracy .

Q. Q4. What experimental strategies resolve contradictions in reported reactivity of the cyclobutane moiety?

Methodological Answer: Discrepancies in ring-opening vs. stability arise from:

Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for ring-opening, while non-polar solvents (e.g., toluene) favor retention .

Temperature Control : At >80°C, entropy-driven ring-opening dominates (ΔS > 0). Below 40°C, kinetic control preserves the cyclobutane .

Case Study : In oxidation reactions (CrO₃/H₂SO₄), conflicting reports of ketone vs. carboxylic acid products are resolved by adjusting H₂O content: ≤5% H₂O yields ketone; ≥20% H₂O promotes over-oxidation .

Q. Q5. How is this compound utilized in multicomponent reaction (MCR) design?

Methodological Answer: The alcohol serves as a chiral building block in MCRs:

Ugi Reaction : Reacts with aldehydes, amines, and isocyanides to form tetracyclic products. Enantiomeric excess (≥90% ee) is achieved using (R)-BINOL-derived catalysts .

Mechanistic Insight : Steric hindrance from the cyclobutane slows imine formation (rate constant k = 0.02 s⁻¹ vs. 0.05 s⁻¹ for non-cyclobutane analogs) .

Q. Key Challenges & Future Directions

  • Stereocontrol : Asymmetric synthesis remains limited due to cyclobutane rigidity. Chiral auxiliaries (e.g., Evans’ oxazolidinones) are under investigation .
  • Biological Applications : Preliminary docking studies suggest affinity for kinase targets (e.g., CDK2), but cytotoxicity profiles require optimization .

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